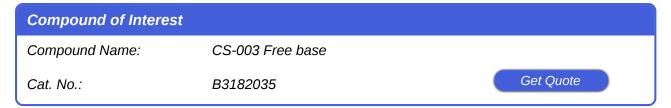




Application Notes and Protocols for CS-003 Free Base in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 free base is a potent and selective triple tachykinin receptor antagonist, exhibiting high affinity for human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. Tachykinin receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Antagonism of these receptors by compounds such as CS-003 holds therapeutic potential for various diseases.

This document provides detailed protocols for the in vitro characterization of **CS-003** free base using cell-based assays. The primary functional assay described is the measurement of inositol phosphate (IP) accumulation following receptor activation, a common method for assessing the activity of GPCRs coupled to the phospholipase C (PLC) signaling pathway.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of **CS-003 free** base for the human tachykinin receptors.



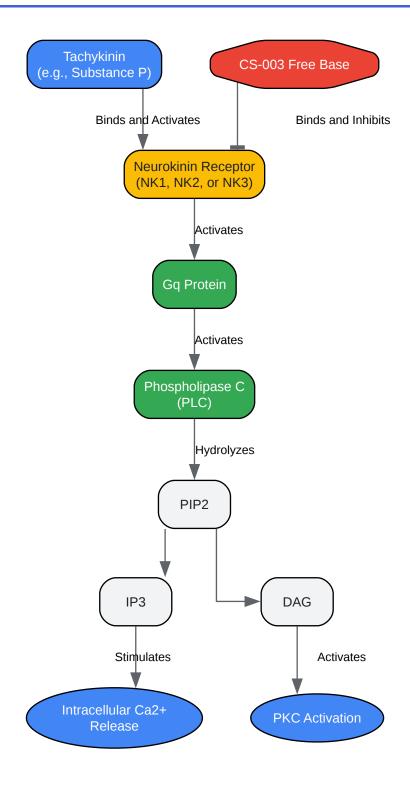
Parameter	NK1 Receptor	NK2 Receptor	NK3 Receptor	Reference
Binding Affinity (Ki)	2.3 nM	0.54 nM	0.74 nM	[1]
Functional Antagonism (pA2)	8.7	9.4	9.5	[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathway

Neurokinin receptors (NK1, NK2, NK3) are coupled to Gq proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). CS-003 acts as an antagonist, blocking the binding of endogenous tachykinins (like Substance P, Neurokinin A, and Neurokinin B) to these receptors, thereby inhibiting this signaling cascade.









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References

- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist PMC [pmc.ncbi.nlm.nih.gov]
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